
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethoxy group via a nucleophilic substitution reaction, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The sulfonyl fluoride group can be introduced using sulfonylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Halogenation: The bromine and fluorine atoms can participate in further halogenation reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Halogenation: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl fluoride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group but shares similar halogenation and trifluoromethoxy characteristics.
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride: Similar structure but without the bromine atom.
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups along with the sulfonyl fluoride functionality
Properties
Molecular Formula |
C7H2BrF5O3S |
|---|---|
Molecular Weight |
341.05 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H2BrF5O3S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)17(13,14)15/h1-2H |
InChI Key |
KOMILIQGFHWHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13468326.png)
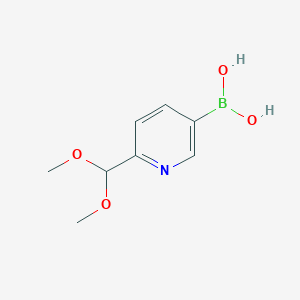
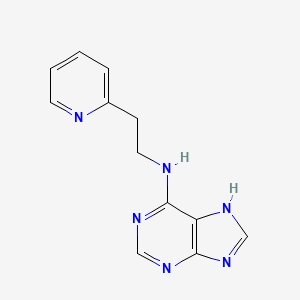


![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

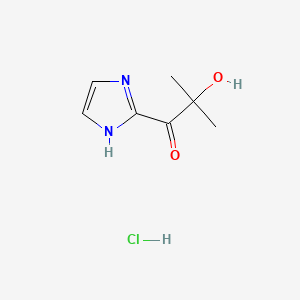
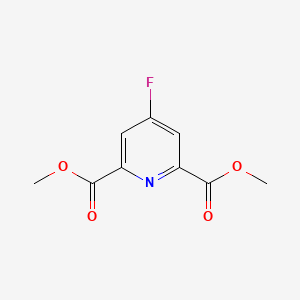
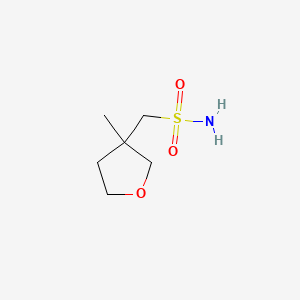
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
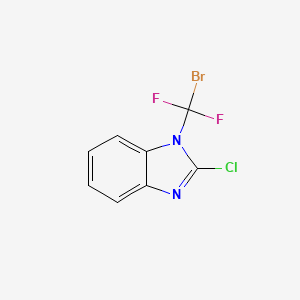
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

